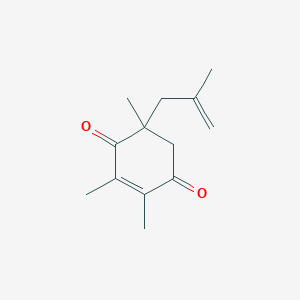
2,3,5-Trimethyl-5-(2-methylprop-2-enyl)cyclohex-2-ene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-CYCLOHEXENE-1,4-DIONE,2,3,5-TRIMETHYL-5-(2-METHYL-2-PROPEN-1-YL)- is a complex organic compound with a unique structure that includes a cyclohexene ring substituted with multiple methyl groups and a propenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYCLOHEXENE-1,4-DIONE,2,3,5-TRIMETHYL-5-(2-METHYL-2-PROPEN-1-YL)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclohexanone derivatives, which undergo cyclization in the presence of strong acids or bases. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-CYCLOHEXENE-1,4-DIONE,2,3,5-TRIMETHYL-5-(2-METHYL-2-PROPEN-1-YL)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.
Substitution: The methyl and propenyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions typically use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted cyclohexanones, cyclohexanols, and cyclohexene derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-CYCLOHEXENE-1,4-DIONE,2,3,5-TRIMETHYL-5-(2-METHYL-2-PROPEN-1-YL)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-CYCLOHEXENE-1,4-DIONE,2,3,5-TRIMETHYL-5-(2-METHYL-2-PROPEN-1-YL)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, or DNA, potentially altering their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-3,5,5-trimethylcyclohex-2-ene-1,4-dione
- 2,6,6-Trimethyl-2-cyclohexene-1,4-dione
- 4-Oxoisophorone
Uniqueness
Compared to similar compounds, 2-CYCLOHEXENE-1,4-DIONE,2,3,5-TRIMETHYL-5-(2-METHYL-2-PROPEN-1-YL)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
60404-96-8 |
|---|---|
Fórmula molecular |
C13H18O2 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
2,3,5-trimethyl-5-(2-methylprop-2-enyl)cyclohex-2-ene-1,4-dione |
InChI |
InChI=1S/C13H18O2/c1-8(2)6-13(5)7-11(14)9(3)10(4)12(13)15/h1,6-7H2,2-5H3 |
Clave InChI |
JPUCDGXKHSHURX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C(CC1=O)(C)CC(=C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-2-methylthiazolo[5,4-c]pyridine](/img/structure/B14014185.png)
![Ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate](/img/structure/B14014186.png)

![Benzenecarbothioamide, 4-[[(4-methylphenyl)imino]methyl]-](/img/structure/B14014204.png)

![tert-butyl (3aR,6aR)-3-oxo-3a,4,6,6a-tetrahydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B14014216.png)




![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide](/img/structure/B14014252.png)

![1-(4-Fluorophenyl)-3-[4-[4-[(4-fluorophenyl)carbamothioylamino]phenyl]sulfonylphenyl]thiourea](/img/structure/B14014262.png)
